Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide
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Overview
Description
Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofurazan ring, an aziridine group, and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide typically involves multiple steps, starting from readily available precursors. The process often includes nitration, aziridination, and oxidation reactions under controlled conditions. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aziridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Benzofurazan derivatives: Compounds with similar benzofurazan rings but different substituents.
Aziridine-containing compounds: Molecules with aziridine groups that exhibit similar reactivity.
Nitroaromatic compounds: Compounds with nitro groups that share similar chemical properties.
Uniqueness
Benzofurazan, 4-(1-aziridinyl)-7-nitro-, 3-oxide stands out due to its combination of functional groups, which imparts unique reactivity and biological activity
Properties
CAS No. |
61785-57-7 |
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Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4-(aziridin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C8H6N4O4/c13-11(14)5-1-2-6(10-3-4-10)8-7(5)9-16-12(8)15/h1-2H,3-4H2 |
InChI Key |
XGWKBJXIRHXEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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